

Propyl 2-Methylbutyrate: A Technical Guide to its Regulation in Food and Fragrance

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Compound of Interest

Compound Name: *Propyl 2-methylbutyrate*

Cat. No.: *B150927*

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Introduction

Propyl 2-methylbutyrate is a branched-chain ester valued for its fruity aroma, reminiscent of apple and pineapple. This volatile compound finds application as a flavoring agent in various food products and as a fragrance ingredient in cosmetics and consumer goods. This technical guide provides a comprehensive overview of the regulatory landscape governing the use of **propyl 2-methylbutyrate** in these distinct sectors, with a focus on safety assessments, acceptable use levels, and the scientific methodologies underpinning these regulations.

Regulatory Framework and Safety Assessments

The safety and use of **propyl 2-methylbutyrate** are governed by different regulatory bodies and expert panels in the food and fragrance industries. A cornerstone of its safety evaluation is the principle of "read-across," where toxicological data from structurally similar compounds are used to assess the safety of the substance in question.

In Food: A Flavoring Agent

In the European Union, **propyl 2-methylbutyrate** is included in the Union list of flavouring substances that are permitted for use in food. The safety of flavoring substances in the EU is evaluated by the European Food Safety Authority (EFSA).

While a specific evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for **propyl 2-methylbutyrate** was not identified, the committee has assessed several closely related esters. For instance, **isopropyl 2-methylbutyrate** and ethyl 2-methylbutyrate have been evaluated by JECFA, with the conclusion of "No safety concern at current levels of intake when used as a flavouring agent." This suggests a favorable safety profile for short-chain alkyl 2-methylbutyrates.

In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the "Generally Recognized as Safe" (GRAS) status of flavoring ingredients. While a specific FEMA number for **propyl 2-methylbutyrate** was not explicitly found in the public domain, the Research Institute for Fragrance Materials (RIFM) safety assessment for fragrance use refers to its FEMA GRAS status.

In Fragrance: An Aromatic Ingredient

The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance ingredients, based on the scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM). RIFM has published a comprehensive safety assessment for **propyl 2-methylbutyrate**.

Key toxicological endpoints have been evaluated, often utilizing data from the analogue ethyl 2-methylbutyrate. The RIFM concluded that **propyl 2-methylbutyrate** is not expected to be genotoxic. For repeated dose toxicity, a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established from an OECD 422 study on ethyl 2-methylbutyrate. Applying a safety factor of 3, a derived NOAEL of 333 mg/kg/day was used for the safety assessment of **propyl 2-methylbutyrate**.^[1]

Based on its toxicological profile, RIFM has established maximum acceptable concentrations for **propyl 2-methylbutyrate** in various categories of consumer products.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the safety and regulation of **propyl 2-methylbutyrate** and its close analogues.

Table 1: Toxicological Data for **Propyl 2-Methylbutyrate** and Analogues

Substance	Study Type	Species	Route of Administration	NOAEL	Key Findings & Reference
Ethyl 2-methylbutyrate (Read-across from Propyl 2-methylbutyrate e)	Combined Repeated Dose Toxicity Study with the e (Read-across for Propyl 2-methylbutyrate e) Reproduction /Developmental Toxicity Screening Test (OECD 422)	Rat	Oral	1000 mg/kg/day	Basis for the derived NOAEL for propyl 2-methylbutyrate in fragrance safety assessment. [1]
Propyl 2-methylbutyrate e	Genotoxicity (in silico and read-across)	-	-	Not Applicable	Not expected to be genotoxic. [1]
Propyl 2-methylbutyrate e (Read-across from Hexyl 2-methylbutyrate e)	Skin Sensitization	-	Dermal	NESIL: 7000 µg/cm ²	No Expected Sensitization Induction Level. [1]

Table 2: Regulatory Status and Use Levels

Jurisdiction/Body	Regulation/Status	Substance	Use	Stipulations/Limits
European Union	Commission Implementing Regulation (EU) No 872/2012	Propyl 2-methylbutyrate	Food Flavouring	Included in the Union list of flavouring substances.
JECFA	Safety Evaluation	Isopropyl 2-methylbutyrate	Food Flavouring	No safety concern at current levels of intake.
JECFA	Safety Evaluation	Ethyl 2-methylbutyrate	Food Flavouring	No safety concern at current levels of intake.
RIFM/IFRA	Safety Assessment	Propyl 2-methylbutyrate	Fragrance Ingredient	Maximum acceptable concentrations established for various product categories based on a derived NOAEL of 333 mg/kg/day. ^[1]

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study design, used for the read-across substance ethyl 2-methylbutyrate, is crucial for assessing the potential adverse effects of a substance following repeated oral exposure.

Objective: To evaluate the systemic toxicity, as well as effects on reproductive performance and early development.

Methodology:

- Test Animals: Typically, Sprague-Dawley rats are used.
- Dosage: At least three dose levels and a control group are used. The test substance is administered daily by gavage.
- Exposure Period: Males are dosed for a minimum of two weeks prior to mating, during mating, and up to termination (approximately 4 weeks). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
- Reproductive and Developmental Parameters: Mating performance, fertility, gestation length, parturition, and litter data (number of pups, viability, sex, and body weights) are assessed.
- Terminal Procedures: All adult animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination of reproductive organs and target tissues is performed.



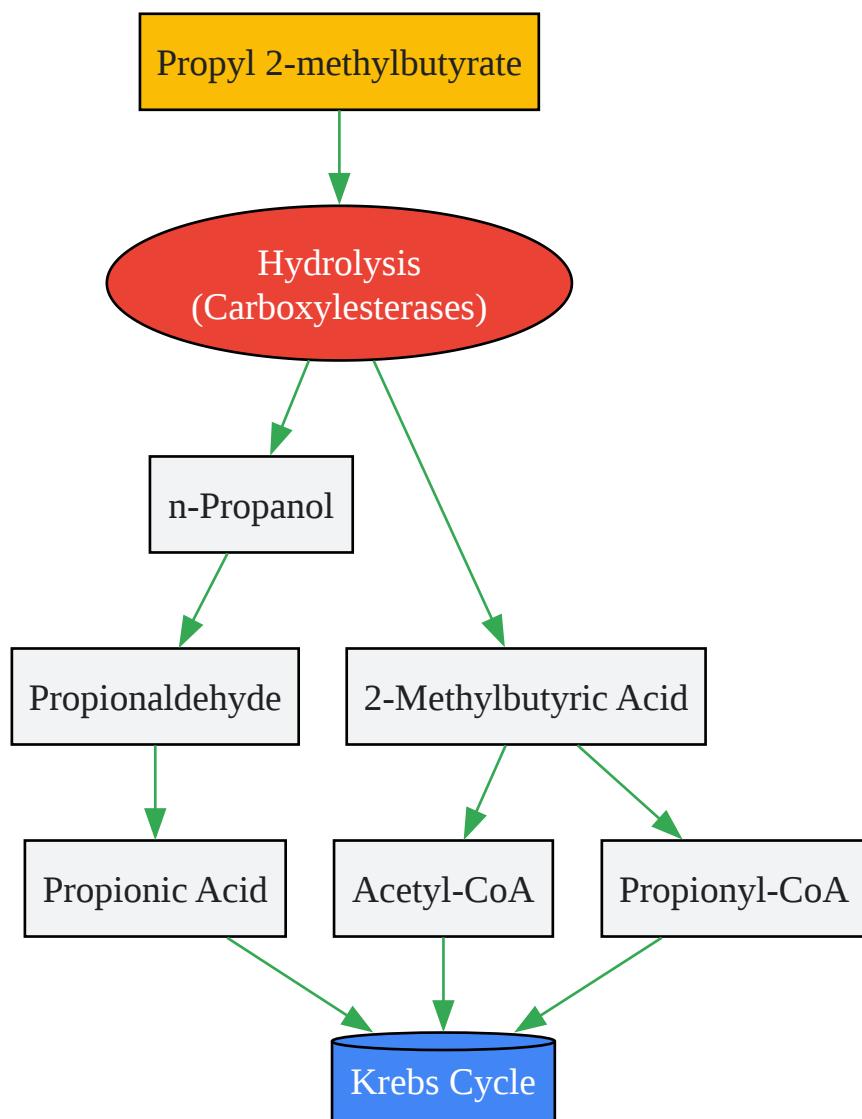
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Workflow for OECD Guideline 422 Study.

Metabolic Pathway

Propyl 2-methylbutyrate is an ester and is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases primarily in the liver and other tissues. This hydrolysis yields n-propanol and 2-methylbutyric acid.

- **n-Propanol Metabolism:** n-Propanol is oxidized to propionaldehyde and then to propionic acid. Propionic acid subsequently enters the Krebs cycle via conversion to succinyl-CoA.
- **2-Methylbutyric Acid Metabolism:** 2-Methylbutyric acid is a branched-chain fatty acid. It is metabolized through a pathway similar to that of the amino acid isoleucine, ultimately being converted to acetyl-CoA and propionyl-CoA, which also enter the Krebs cycle for energy production.



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Predicted metabolic pathway of **propyl 2-methylbutyrate**.

Conclusion

The regulatory status of **propyl 2-methylbutyrate** in both food and fragrance is well-established and supported by a robust body of scientific evidence, largely based on the principle of read-across from structurally related compounds. For its use as a flavoring agent, it is permitted in the EU, and its analogues have been deemed safe by JECFA at current intake levels. In the fragrance industry, its use is governed by IFRA standards, which are based on a thorough safety assessment by RIFM that has established maximum acceptable concentrations in consumer products. The rapid metabolism of **propyl 2-methylbutyrate** to endogenous or readily metabolized substances further supports its safety profile. This guide provides a foundational understanding for professionals in research and development who may work with this versatile aromatic compound.

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References

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